molecular formula C17H13ClN2O2 B12872453 4-((4-Chlorophenyl)(hydroxy)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 146271-26-3

4-((4-Chlorophenyl)(hydroxy)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B12872453
CAS No.: 146271-26-3
M. Wt: 312.7 g/mol
InChI Key: BSNYIJBRSZUYFC-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)(hydroxy)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a chlorophenyl group, a hydroxy group, a methyl group, and a phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)(hydroxy)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography. The choice of solvents, reagents, and reaction parameters is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)(hydroxy)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)(hydroxy)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4’-hydroxybenzophenone: Shares the chlorophenyl and hydroxy functional groups but lacks the pyrazolone core.

    3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Contains a chlorophenyl group and a hydroxy group but has a different core structure.

Uniqueness

4-((4-Chlorophenyl)(hydroxy)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its pyrazolone core, which imparts distinct chemical properties and potential biological activities. The combination of functional groups in this compound allows for diverse chemical reactivity and a wide range of applications in scientific research.

Properties

CAS No.

146271-26-3

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

4-(4-chlorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H13ClN2O2/c1-11-15(16(21)12-7-9-13(18)10-8-12)17(22)20(19-11)14-5-3-2-4-6-14/h2-10,19H,1H3

InChI Key

BSNYIJBRSZUYFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

solubility

46.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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